

The Neurochemical Profile of 4-Fluorophenethylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Fluorophenethylamine**

Cat. No.: **B075468**

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Disclaimer: Direct quantitative data on the neurochemical effects of **4-Fluorophenethylamine** (4-FPEA) in the central nervous system is not readily available in the peer-reviewed scientific literature. This guide has been constructed by extrapolating information from structurally related compounds, primarily 4-fluoroamphetamine (4-FA), to provide a potential neurochemical profile for 4-FPEA. The data presented herein should be interpreted with caution and serves as a theoretical framework for researchers, scientists, and drug development professionals.

Executive Summary

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine that is structurally analogous to endogenous trace amines and synthetic psychoactive compounds. Based on its chemical structure, 4-FPEA is hypothesized to primarily interact with monoamine systems in the central nervous system. Its principal mechanisms of action are likely to include agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), potentially as a releasing agent and/or reuptake inhibitor. Furthermore, an inhibitory effect on monoamine oxidase (MAO) enzymes is plausible. This document synthesizes the available data on structurally similar compounds to project the potential neurochemical effects of 4-FPEA.

Putative Mechanisms of Action

The neurochemical effects of 4-FPEA are likely multifaceted, involving direct and indirect modulation of dopaminergic, serotonergic, and noradrenergic pathways.

Interaction with Monoamine Transporters

Based on data from the structurally similar compound 4-fluoroamphetamine (4-FA), 4-FPEA may act as a substrate and inhibitor at DAT, SERT, and NET. This dual action can lead to both the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals. The 4-fluoro substitution on the phenyl ring is known to influence the potency and selectivity of interaction with these transporters. For instance, in methcathinone analogs, a fluoro group at the 4-position tends to favor activity at the dopamine transporter.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives are known agonists of TAAR1, a G-protein coupled receptor that modulates the activity of monoaminergic systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Agonism at TAAR1 can lead to a reduction in the firing rate of dopaminergic and serotonergic neurons, suggesting a regulatory role in monoamine neurotransmission.[\[1\]](#) It is highly probable that 4-FPEA also acts as a TAAR1 agonist.

Monoamine Oxidase (MAO) Inhibition

Phenethylamine derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[\[6\]](#) Some fluorinated phenethylamines are known to be substrates for MAO-B. The potential for 4-FPEA to inhibit MAO could contribute to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.

Quantitative Data (Based on Structurally Similar Compounds)

The following tables summarize quantitative data for 4-fluoroamphetamine (4-FA), which can serve as a proxy for estimating the potential activity of 4-FPEA.

Table 1: Monoamine Transporter Binding Affinity of 4-Fluoroamphetamine

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)
4-Fluoroamphetamine	770	420	6800

Data from
BenchChem. Lower
IC₅₀ values indicate
higher binding affinity.

Table 2: Monoamine Oxidase Inhibition of Structurally Related Phenethylamines

Compound	MAO-A K _i (μM)	MAO-B K _i (μM)
Amphetamine	5.3	-
α-ethylphenethylamine	14.0	234

Data from a study on MAO inhibition by phenethylamines.
[7] K_i represents the inhibitory constant; lower values indicate greater inhibitory potency. Data for 4-FPEA is not available.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity of a test compound to the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the inhibitory constant (K_i) of a test compound for monoamine transporters.

Materials:

- HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

- Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.
- Test compound (e.g., 4-FPEA).
- Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the K_i value using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.

Objective: To determine the IC₅₀ value of a test compound for MAO-A and MAO-B.

Materials:

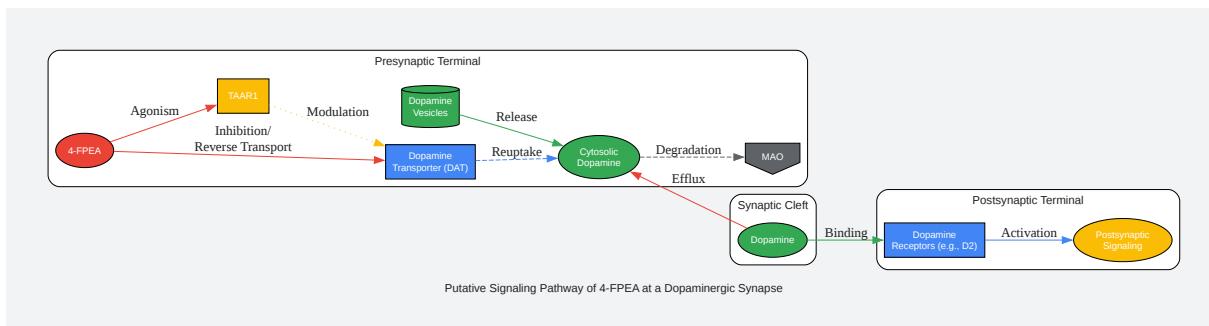
- Recombinant human MAO-A and MAO-B enzymes.
- MAO substrate (e.g., kynuramine or tyramine).
- Horseradish peroxidase (HRP).
- A fluorogenic probe (e.g., Amplex Red).
- Test compound (e.g., 4-FPEA).
- Assay buffer (e.g., phosphate buffer, pH 7.4).
- 96-well black plates.
- Fluorescence microplate reader.

Procedure:

- Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorogenic probe in the assay buffer.
- Inhibitor Incubation: Add the test compound at various concentrations to the wells of the 96-well plate.
- Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period to allow for inhibitor binding.
- Reaction Initiation: Add a mixture of the substrate, HRP, and fluorogenic probe to initiate the enzymatic reaction. The MAO-catalyzed oxidation of the substrate produces H₂O₂, which is then used by HRP to oxidize the fluorogenic probe, resulting in a fluorescent product.
- Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

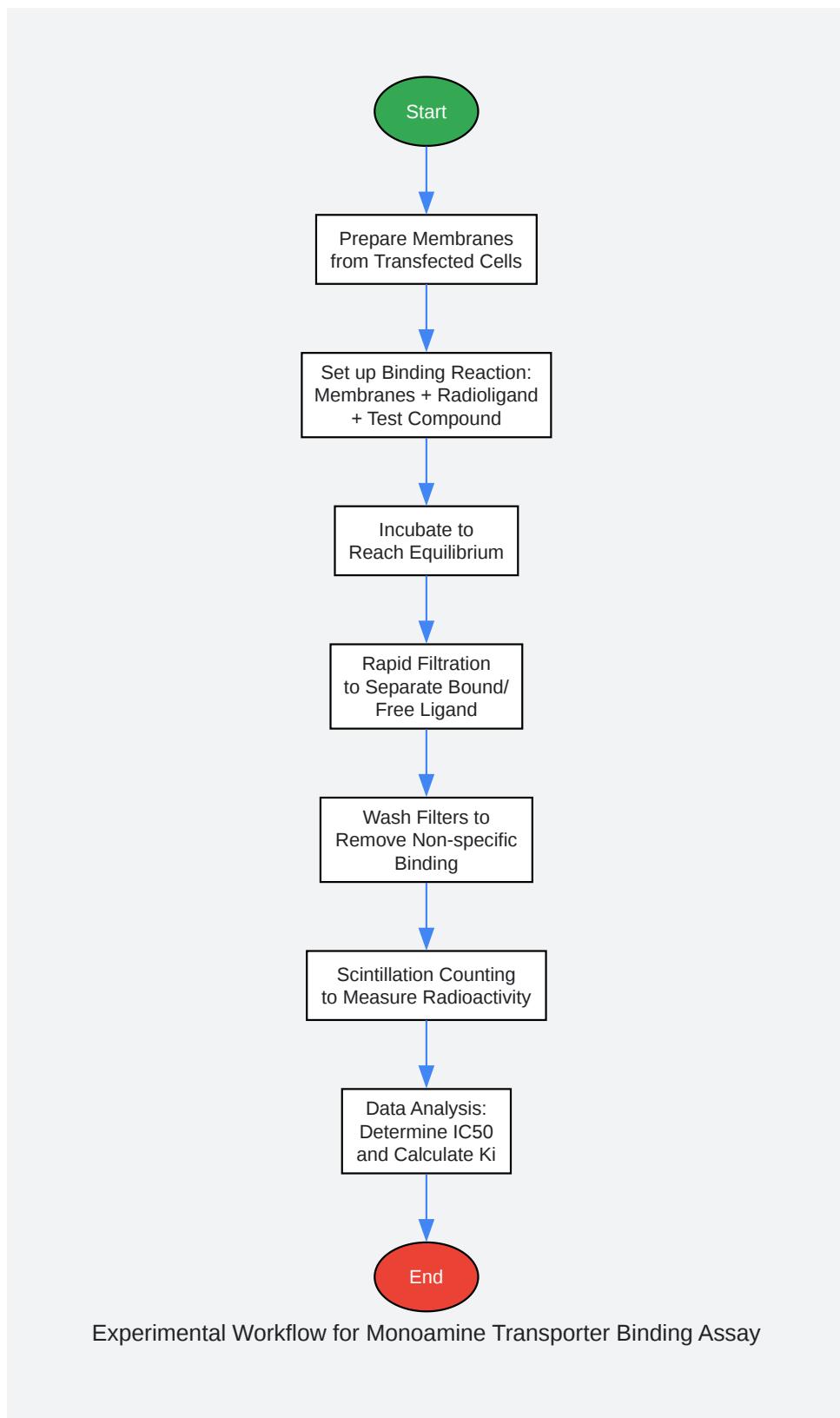
- Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve of reaction rate versus inhibitor concentration.

Visualizations



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Caption: Putative signaling pathway of 4-FPEA at a dopaminergic synapse.

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Caption: Experimental workflow for monoamine transporter binding assay.

Conclusion

While direct experimental data for **4-Fluorophenethylamine** is lacking, its structural similarity to other psychoactive phenethylamines provides a strong basis for predicting its neurochemical effects. It is anticipated that 4-FPEA will modulate monoaminergic systems through interactions with monoamine transporters and TAAR1, and potentially through inhibition of MAO. The provided quantitative data for 4-fluoroamphetamine should be used as a preliminary guide for future research. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of 4-FPEA and to validate the hypotheses presented in this technical guide.

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